6-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Overview
Description
6-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.07588479 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Immunomodulatory Effects
The derivative 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid shows potential in modulating cell immunity. Studies on laboratory animals revealed that it exhibits antifungal properties and affects cellular components of immunity, stimulating immune cells, particularly lymphocytes, and influencing phagocytic activity. This derivative is promising for further research into its antifungal and antitumor effects (Konechnyi et al., 2021).
Antifungal and Anticancer Properties
Rhodanineacetic acid derivatives, including compounds similar to the 6-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, have been explored for their potential as antifungal agents. Certain derivatives have shown strong inhibitory effects against various fungal species, including Candida and Trichosporon strains (Doležel et al., 2009). Furthermore, compounds of this class have demonstrated moderate antitumor activity against malignant tumor cells, with particular sensitivity observed in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Apoptosis Signal-Regulating Kinase Inhibition
Novel scaffolds have been identified for inhibiting apoptosis signal-regulating kinase 1 (ASK1), a kinase associated with various human disorders. Derivatives of 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one, structurally related to this compound, were found to be potent inhibitors of ASK1, with implications for pharmaceutical applications (Volynets et al., 2013).
Properties
IUPAC Name |
6-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-16(22)8-2-1-5-9-20-17(23)15(25-18(20)24)10-12-11-19-14-7-4-3-6-13(12)14/h3-4,6-7,10-11,23H,1-2,5,8-9H2,(H,21,22)/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYYSPQZITGOR-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCCCCC(=O)O)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCCCCC(=O)O)O)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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